molecular formula C10H11NO B066674 2,3-dihydro-1H-indene-2-carboxamide CAS No. 175079-50-2

2,3-dihydro-1H-indene-2-carboxamide

Cat. No.: B066674
CAS No.: 175079-50-2
M. Wt: 161.2 g/mol
InChI Key: LDUHQKWPUVJJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-indene-2-carboxamide is an organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Biochemical Analysis

Biochemical Properties

2,3-dihydro-1H-indene-2-carboxamide has been found to interact with certain enzymes and proteins. For instance, it has been identified as a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase . The compound binds with DDR1, suppressing its kinase activity . This interaction has significant implications for biochemical reactions, particularly those involving collagen-induced DDR1 signaling .

Cellular Effects

The effects of this compound on cells are largely tied to its interaction with DDR1. It has been observed to inhibit collagen-induced DDR1 signaling and epithelial-mesenchymal transition . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds with DDR1 with a Kd value of 5.9 nM and suppresses the kinase activity with a half-maximal inhibitory concentration value of 14.9 nM .

Temporal Effects in Laboratory Settings

It has been observed to dose-dependently suppress colony formation of pancreatic cancer cells . This suggests potential long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage. The compound has exhibited promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

Metabolic Pathways

Its interaction with DDR1 suggests it may be involved in pathways related to collagen metabolism .

Transport and Distribution

Its interaction with DDR1 suggests it may be localized to areas of the cell where this receptor is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indene-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indene with an amide source under acidic or basic conditions to form the desired carboxamide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted indene derivatives .

Scientific Research Applications

2,3-Dihydro-1H-indene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-indene-2-carboxamide is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2,3-dihydro-1H-indene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUHQKWPUVJJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-indancarboxylic acid (1.4 g, 8.63 mmol) was dissolved in anhydrous DMF (20 mL), and the following was added sequentially: DIPEA (3.02 mL, 17.26 mmol), HATU (3.94 g, 10.36 mmol), and HMDS (2.17 mL, 10.36 mmol) after 30 min of stirring at rt. After stirring for 20 h at rt, the solution was taken up in EtOAc and washed with 0.5M HCl (3×), water (3×), and 10% aq. sodium carbonate (3×). The organic phase was collected and dried over magnesium sulfate, and concentrated in vacuo. The solid residue was recrystallized from EtOH to afford the title compound as sharp, colorless crystals. (Yield: 861 mg, 5.06 mmol, 59%) 1H NMR (400 MHz, CDCl3) 7.34-7.12, 5.52, 3.41-3.08
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.94 g
Type
reactant
Reaction Step Two
Name
Quantity
2.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: Does the structure of 2,3-dihydro-1H-indene-2-carboxamide derivatives influence their biological activity?

A1: Yes, structural modifications to the this compound scaffold significantly impact biological activity. Research indicates that N-hexyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide displays notable cytotoxicity towards MCF-7 breast adenocarcinoma cells (EC50 = 4.28 ± 0.5 µM) []. This suggests that the N-hexyl substituent plays a crucial role in its cytotoxic activity. Further research is needed to explore the structure-activity relationship of other derivatives in this family.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.